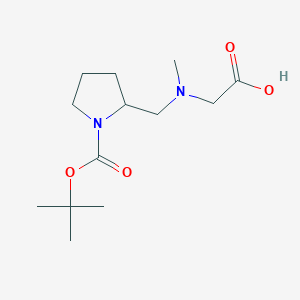

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid” is a type of organic compound known as an alpha amino acid amide . It has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound has a CAS Number of 194154-91-1 and a molecular weight of 229.28 .

Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its stereochemistry and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in drug discovery .Applications De Recherche Scientifique

1. Divergent Synthesis Applications

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid is utilized in divergent synthesis applications. For instance, Rossi et al. (2007) demonstrated its use in the divergent and solvent-dependent synthesis of various compounds, such as 5,6-dihydro-4H-pyridazines and 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester. These findings indicate the compound's versatility in organic synthesis (Rossi et al., 2007).

2. Synthesis of Amino Acid Analogues

The compound is instrumental in synthesizing amino acid analogues. Yu-huan (2009) used it to create 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, showcasing its application in producing complex amino acid derivatives (Wang Yu-huan, 2009).

3. Peptide Synthesis and Analysis

In peptide synthesis and analysis, the compound is used for the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. Ehrlich-Rogozinski (1974) developed a method for its determination in peptide derivatives, emphasizing its role in peptide chemistry and analysis (Ehrlich-Rogozinski, 1974).

4. Role in Catalysis and Reaction Mechanisms

This compound is also pivotal in understanding reaction mechanisms and catalysis. Baš et al. (2001) explored its reactions with various nucleophiles, revealing insights into reaction pathways and product formation in organic chemistry (Baš et al., 2001).

5. Polymer Synthesis and Properties

Gao, Sanda, and Masuda (2003) utilized this compound in the synthesis and polymerization of novel amino acid-derived acetylene monomers, demonstrating its application in polymer chemistry and the study of polymer properties (Gao, Sanda, & Masuda, 2003).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[methyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(15)8-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPFNGSXUGUQQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369578.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide](/img/no-structure.png)

![4-[(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2369586.png)

![methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2369589.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2369592.png)

![methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2369594.png)

![3-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]UREA](/img/structure/B2369596.png)

![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2369597.png)